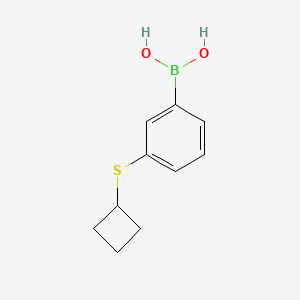

3-(Cyclobutylthio)phenylboronic acid

Descripción

3-(Cyclobutylthio)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a cyclobutylthio (-S-cyclobutyl) group at the meta position. This compound’s unique structure combines the reactivity of boronic acids with the steric and electronic effects of the cyclobutylthio substituent. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensor development, and biomedical applications due to their ability to form reversible covalent bonds with diols and amines .

Propiedades

IUPAC Name |

(3-cyclobutylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2S/c12-11(13)8-3-1-6-10(7-8)14-9-4-2-5-9/h1,3,6-7,9,12-13H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSWXHXJHVIBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC2CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681680 | |

| Record name | [3-(Cyclobutylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-42-5 | |

| Record name | Boronic acid, B-[3-(cyclobutylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclobutylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylthio)phenylboronic acid typically involves the following steps:

Formation of the Cyclobutylthio Intermediate: The cyclobutylthio group can be introduced to a phenyl ring through a nucleophilic substitution reaction. This involves reacting a cyclobutylthiol with a halogenated benzene derivative under basic conditions.

Borylation: The phenyl ring with the cyclobutylthio group is then subjected to borylation. This can be achieved using a palladium-catalyzed reaction with a diboron reagent, such as bis(pinacolato)diboron, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalyst Recycling: Implementing catalyst recycling techniques to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclobutylthio)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The cyclobutylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

3-(Cyclobutylthio)phenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the development of advanced materials, such as polymers and sensors.

Catalysis: Employed in catalytic processes to enhance reaction efficiency and selectivity.

Mecanismo De Acción

The mechanism of action of 3-(Cyclobutylthio)phenylboronic acid in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-(Cyclobutylthio)phenylboronic acid with structurally related boronic acids, focusing on substituent effects, reactivity, and applications.

Substituent Position and Electronic Effects

Phenylboronic Acid (PBA) :

- Structure : Unsubstituted phenyl ring with -B(OH)₂.

- Properties : High reactivity in Suzuki couplings due to minimal steric hindrance. Melting point: 213–215°C .

- Applications : Widely used in cross-coupling reactions and glucose sensing .

- Comparison : The absence of substituents in PBA allows for faster reaction kinetics but limits selectivity in complex environments. In contrast, the cyclobutylthio group in this compound may slow reactions due to steric effects but enhance target specificity .

- 3-Chlorophenylboronic Acid (3-CPBA): Structure: Chlorine substituent at the meta position. Properties: Electron-withdrawing chlorine increases Lewis acidity of boron, enhancing reactivity with nucleophiles. Applications: Used in PCR studies to modulate enzyme activity . This could make this compound less reactive in certain catalytic contexts .

Steric and Functional Group Effects

3-(Bromomethyl)phenylboronic Acid (P6) :

- Structure : Bromomethyl (-CH₂Br) group at the meta position.

- Applications : Used in dendrimer synthesis for drug delivery; the bromine enables further functionalization .

- Comparison : The cyclobutylthio group offers greater steric bulk compared to -CH₂Br, which may hinder access to the boron center in sterically sensitive reactions. However, the thioether group could facilitate metal coordination or stabilize intermediates in catalysis .

- 3-Ethylphenylboronic Acid: Structure: Ethyl (-CH₂CH₃) group at the meta position. Properties: Hydrophobic alkyl chain improves lipid solubility. Applications: Pharmaceutical intermediate for drug synthesis .

Data Table: Key Comparative Properties

Actividad Biológica

3-(Cyclobutylthio)phenylboronic acid, a derivative of phenylboronic acid, has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- CAS Number : 1256346-42-5

- Molecular Formula : C10H13BOS

- Molecular Weight : 195.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism includes:

- Inhibition of Enzymes : This compound may act as a reversible inhibitor of serine β-lactamases (SBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By binding to these enzymes, this compound can restore the efficacy of β-lactam antibiotics against resistant strains .

- Antimicrobial Activity : Preliminary studies suggest that phenylboronic acids, including this compound, exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and function.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Restoration of Antibiotic Efficacy :

- A study investigated the use of this compound in combination with meropenem against Klebsiella pneumoniae expressing KPC-2. The results showed a significant reduction in minimum inhibitory concentrations (MICs), indicating the compound's ability to enhance the effectiveness of existing antibiotics against resistant strains .

-

Anticancer Activity :

- Research on phenylboronic acid derivatives has indicated potential anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a need for further exploration into their mechanisms and efficacy.

- Synergistic Effects with Other Antimicrobials :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.